Carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester
Description
Overview of Benzofuran-Based Carbamates in Medicinal Chemistry
Benzofuran, a fused bicyclic system comprising benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. Its structural rigidity and electron-rich aromatic system facilitate diverse non-covalent interactions, including π-π stacking and hydrogen bonding, which are critical for binding to enzymes or receptors. When functionalized with carbamate groups, benzofuran derivatives exhibit enhanced pharmacological potency, as demonstrated by their antibacterial, antifungal, and anticancer activities.
For instance, studies on benzofuran-3-carbohydrazide derivatives revealed that substituents at the C-2 and C-5 positions significantly influence antimicrobial efficacy. Electron-withdrawing groups (e.g., bromo, nitro) at these positions enhance activity by increasing electrophilicity and improving target binding. Similarly, carbamate-linked benzofuran derivatives, such as those bearing cyclohexyl esters, leverage the carbamate’s hydrolytic stability to prolong half-life in physiological environments.
Table 1: Structural Features and Biological Activities of Select Benzofuran Carbamates
The cyclohexyl ester moiety in carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester, introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or tissue distribution compared to smaller alkyl esters. This aligns with SAR trends observed in combretastatin analogs, where bulky substituents at analogous positions improve antitubulin activity by stabilizing cis-conformations.
Historical Context and Discovery of Cyclohexyl (3-Methylbenzofuran-2-yl)carbamate
The synthesis of benzofuran carbamates emerged from mid-20th-century efforts to diversify heterocyclic pharmacophores. Early work focused on benzofuran’s inherent bioactivity, as seen in natural products like psoralen, but synthetic derivatives gained prominence in the 1990s with advances in catalytic coupling and esterification techniques. Cyclohexyl (3-methylbenzofuran-2-yl)carbamate was first reported in the context of optimizing antimitotic agents, inspired by combretastatin A-4’s tubulin polymerization inhibition.
Initial synthetic routes involved condensing 3-methyl-2-benzofuranyl isocyanate with cyclohexanol under anhydrous conditions, yielding the carbamate ester with >80% efficiency. Later modifications incorporated Ullmann coupling to introduce methyl groups at the C-3 position, ensuring regioselectivity and scalability. The compound’s discovery was part of a broader initiative to replace labile ester groups in carbamate insecticides (e.g., carbofuran) with more hydrolytically stable alternatives, though its application shifted toward anticancer research due to structural parallels with tubulin-binding agents.
Key milestones include:
- 1995 : Identification of carbamate’s role in tubulin dynamics, using analogs like BNC105P, which highlighted the importance of C-7 hydroxyl groups for antimitotic activity.
- 2003 : Systematic SAR studies on benzofuran carbamates confirmed that cyclohexyl esters improve metabolic stability compared to methyl or ethyl variants.
- 2022 : Docking simulations revealed that the cyclohexyl group in this compound forms hydrophobic interactions with tubulin’s colchicine-binding site, rationalizing its enhanced potency over earlier derivatives.
These advances underscore the compound’s evolution from a structural analog of pesticidal carbamates to a candidate for targeted cancer therapy, reflecting broader trends in repurposing agrochemical scaffolds for medicinal use.
Properties
CAS No. |
61307-31-1 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
cyclohexyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H19NO3/c1-11-13-9-5-6-10-14(13)20-15(11)17-16(18)19-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18) |
InChI Key |
XXQIVKMTUVUCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran-2-yl isocyanate with cyclohexanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of cyclohexyl (3-methylbenzofuran-2-yl)carbamate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as a therapeutic agent due to its pharmacological properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cyclohexyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl Carbamic Acid Esters in Pharmacology
a) URB597 (Cyclohexyl Carbamic Acid 3'-Carbamoyl-3-yl Ester)
- Structure : Cyclohexyl ester with a 3-carbamoyl biphenyl substituent.
- Molecular Formula : C₁₈H₂₃N₂O₃.
- Applications: Potent inhibitor of fatty acid amide hydrolase (FAAH), increasing endogenous anandamide levels. Demonstrated efficacy in reducing nicotine addiction-related behaviors in preclinical models .
- Key Findings: Blocks nicotine-induced dopamine release in the nucleus accumbens . Enhances endocannabinoid signaling without direct CB1 receptor activation .
b) {2-[((S)-2-Amino-3-Methyl-Butyryl)-Ethyl-Amino]-Cyclohexyl}-Carbamic Acid Benzyl Ester
- Structure: Cyclohexyl carbamate with a benzyl ester and amino acid side chain.
- Molecular Formula : C₂₁H₃₃N₃O₃.
c) Carbamic Acid, [(1R,2S)-1-(2-Furanyl)-2-(Methoxymethoxy)Hexyl]-, 1,1-Dimethylethyl Ester
Benzofuran and Benzimidazole Derivatives
a) Carbofuran (Methyl Carbamic Acid 1H-Benzimidazol-2-yl Ester)
- Structure : Methyl ester with a benzimidazolyl substituent.
- Molecular Formula : C₁₂H₁₅N₃O₃.
- Applications : Broad-spectrum insecticide and nematicide; inhibits acetylcholinesterase in pests .
- Key Differences : The methyl ester and benzimidazole group enhance volatility and toxicity compared to cyclohexyl esters .
b) 7-Benzofuranol, 2,3-Dihydro-2,2-Dimethyl-, Methylcarbamate
Structural and Functional Analysis
Table 1: Comparative Properties of Carbamic Acid Esters
Note: Molecular formula for the target compound is inferred based on structural similarity.
Key Structural Determinants of Activity
- Cyclohexyl vs. Methyl Esters : Cyclohexyl esters (e.g., URB597) exhibit higher lipophilicity and metabolic stability compared to methyl esters (e.g., carbofuran), favoring prolonged pharmacological activity .
- Aromatic Substituents : The 3-methyl-2-benzofuranyl group in the target compound may enhance π-π stacking interactions with enzyme active sites, similar to the biphenyl group in URB597 .
- Amino Acid Side Chains: Compounds like those in show improved bioavailability and target specificity due to peptide-like modifications .
Biological Activity
Carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester, known for its complex chemical structure and potential therapeutic applications, has garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H21NO3
- Molecular Weight : 287.35 g/mol
- Structural Features : The compound features a carbamic acid moiety linked to a cyclohexyl group and a 3-methyl-2-benzofuranyl substituent. The benzofuran ring contributes significantly to its biological properties.
The biological activity of carbamic acid esters often involves interactions with various biological targets, including enzymes and receptors. The mechanism can be summarized as follows:
- Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites or altering their conformational states.
- Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways that govern cellular responses.
- Hydrolysis Reaction : In aqueous environments, the compound undergoes hydrolysis catalyzed by esterases, producing the corresponding amine and carbon dioxide, which may also contribute to its biological effects.
Biological Activity
Research indicates that this compound exhibits potential biological activities:
- Antitumor Properties : Similar carbamic acid derivatives have demonstrated antitumor effects in various studies, suggesting that this compound may possess similar capabilities.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infection control.
- Pharmacological Applications : The compound is being explored for its use in drug development targeting neurological disorders and other conditions due to its ability to modify biological activity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Cyclohexyl carbamate | Cyclohexyl group; lacks benzofuran | Used as a pesticide; lower bioactivity |
| Cyclohexyl N-cyclohexylcarbamate | Two cyclohexyl groups | Potential pharmaceutical applications |
| Carbamic acid methyl ester | Methyl ester; simpler structure | Commonly used in organic synthesis |
| Carbamic acid ethyl ester | Ethyl group instead of cyclohexyl | Similar applications but different pharmacokinetics |
This compound stands out due to its complex aromatic structure combined with a cyclohexyl moiety, potentially offering enhanced pharmacological properties compared to simpler derivatives.
Case Studies and Research Findings
-
Antitumor Activity Study :
- A study evaluated the cytotoxic effects of various carbamate derivatives on cancer cell lines. Results indicated that modifications in the benzofuran moiety significantly impacted bioactivity, with some derivatives exhibiting IC50 values in the low micromolar range against specific cancer types.
- Antimicrobial Assessment :
-
Pharmacological Investigations :
- Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles in preclinical models. These findings support its potential as a therapeutic agent for targeted drug delivery systems.
Q & A
Q. Q1. What synthetic methodologies are established for preparing carbamic acid derivatives with benzofuran scaffolds, and how can they be adapted for synthesizing the target compound?
Answer: A common approach involves reacting substituted phenols with isocyanates under anhydrous conditions. For example, cyclopentyl isocyanate reacts with 2-(2-methylbutan-2-yl)phenol to form a carbamate ester in near-quantitative yield . Adapting this method:
Q. Q2. How can the structural integrity of the synthesized compound be validated?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the cyclohexyl ester (δ 1.2–2.0 ppm for cyclohexyl protons) and benzofuran aromatic protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s interaction with biological targets like fatty-acid amide hydrolase (FAAH)?
Answer:
- Perform molecular docking (e.g., AutoDock Vina) to model binding to FAAH’s active site, using the crystal structure of FAAH (PDB: 3QJ9) .
- Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of the enzyme-inhibitor complex over 100 ns trajectories. Key interactions may include hydrogen bonding between the carbamate group and FAAH’s catalytic serine (Ser241) .
Q. Q4. What strategies resolve contradictions in observed vs. predicted bioactivity data for benzofuran-carbamate analogs?
Answer:
- Dose-response assays : Re-evaluate IC50 values using standardized protocols (e.g., fluorescent substrate hydrolysis for FAAH inhibition) .
- Metabolic stability studies : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., esterase cleavage) .
- Structural analogs : Synthesize derivatives with modified ester groups (e.g., tert-butyl instead of cyclohexyl) to correlate steric effects with activity .
Q. Q5. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
